

Application Notes and Protocols: Experimental Use of Niclosamide in Glioblastoma Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The need for novel therapeutic agents is urgent. **Niclosamide**, an FDA-approved anthelmintic drug, has emerged as a promising candidate for repositioning as an anticancer agent due to its demonstrated efficacy in various cancer models, including glioblastoma.[1][3][4] These application notes provide a comprehensive overview of the experimental use of **niclosamide** in glioblastoma cell lines, summarizing key quantitative data and detailing protocols for essential experiments.

Mechanism of Action

Niclosamide exhibits a multi-targeted approach in glioblastoma cells, simultaneously inhibiting several critical pro-survival signaling pathways.[1][3][5] This pleiotropic activity makes it an attractive therapeutic candidate, as it may circumvent the resistance mechanisms often developed against single-target agents.[1] Key pathways affected by **niclosamide** in glioblastoma cell lines include Wnt/β-catenin, STAT3, mTOR, PI3K/AKT, and MAPK/ERK.[1][2] [3][5][6] The drug has been shown to induce apoptosis, cell cycle arrest, autophagy, and endoplasmic reticulum (ER) stress, ultimately leading to decreased cell viability and proliferation.[1][3][5]



Data Presentation

Table 1: In Vitro Efficacy of Niclosamide in Glioblastoma

Cell Lines

Assay	Parameter	Value	Reference
Cell Viability	IC50	~5 μM	[3]
Metabolic Activity	IC50 Range	0.4 - 1.5 μΜ	[6]
Metabolic Activity	IC50	> 2 μM	[6]
Metabolic Activity	IC50	> 2 μM	[6]
Metabolic Activity	IC50	> 2 μM	[6]
Metabolic Activity	IC50	> 2 μM	[6]
Metabolic Activity	IC50	> 2 μM	[6]
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Table 2: Effects of Niclosamide on Protein Expression and Signaling in U-87 MG Cells

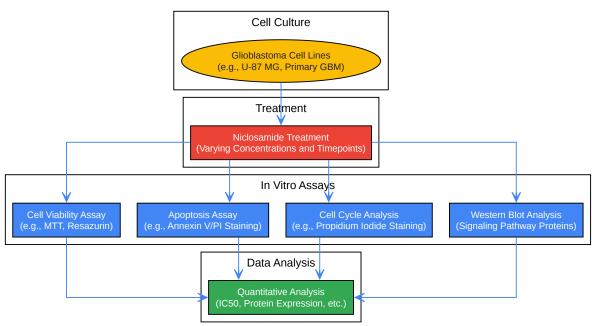


Target Protein/Pathway	Niclosamide Concentration	Observed Effect	Reference
β-catenin	2.5 μΜ, 5 μΜ	Concentration- dependent decrease	[3]
Cyclin D1	2.5 μΜ, 5 μΜ	Concentration- dependent decrease	[3]
Survivin	2.5 μΜ, 5 μΜ	Concentration- dependent decrease	[3]
p-AKT	2.5 μΜ, 5 μΜ	Decrease in a concentration-dependent manner	[3]
p-ERK	2.5 μΜ, 5 μΜ	Decrease in a concentration-dependent manner	[3]
p-STAT3 (Tyr705)	2.5 μΜ, 5 μΜ	Concentration- dependent decrease	[3]
Ubiquitinated Proteins	Not specified	Substantial increase	[1]

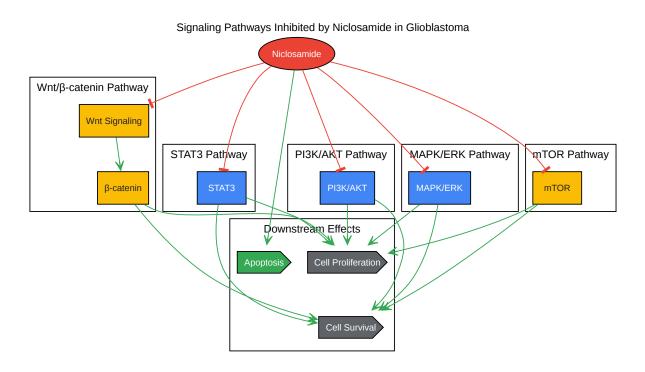
Mandatory Visualizations



Experimental Workflow for Niclosamide in Glioblastoma Cell Lines







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